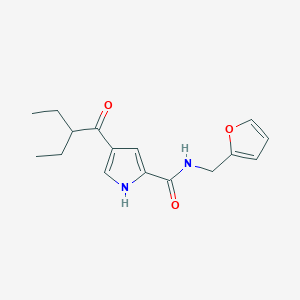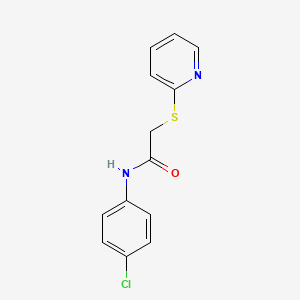
1-Pyrazin-2-ylpiperidin-4-amine
Vue d'ensemble
Description
1-Pyrazin-2-ylpiperidin-4-amine is a chemical compound that has gained significant attention in various fields of research due to its diverse biological activities and potential applications. It is also known as N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Pyrazin-2-ylpiperidin-4-amine, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of 1-Pyrazin-2-ylpiperidin-4-amine is represented by the formula C9H14N4 . The InChI code for this compound is 1S/C10H16N4.ClH/c1-11-9-2-6-14(7-3-9)10-8-12-4-5-13-10;/h4-5,8-9,11H,2-3,6-7H2,1H3;1H .Applications De Recherche Scientifique
Pyrazines in Food Science
Pyrazines are notable for their contribution to the aroma and flavor in food products. The Maillard reaction, a key process in food science, synthesizes pyrazines, enhancing flavors during food processing. Control strategies for pyrazine generation include using new reactants, modifying reaction conditions, and adopting emerging technologies like ultrasound, which promotes pyrazine formation in model systems (Yu et al., 2021).
Chemistry and Synthesis of Heterocycles
Pyrazine derivatives serve as building blocks for synthesizing a wide range of heterocyclic compounds. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, for instance, underlines the versatility of pyrazine derivatives in creating various classes of heterocyclic compounds and dyes. This highlights the significant potential for "1-Pyrazin-2-ylpiperidin-4-amine" in synthetic chemistry and materials science (Gomaa & Ali, 2020).
Pharmacological Properties
The broad range of pharmacological properties observed in pyrazine derivatives, from antimicrobial to anticancer activities, suggests a fertile ground for exploring "1-Pyrazin-2-ylpiperidin-4-amine" in pharmaceutical research. Various pyrazine derivatives have been patented for their potential as active compounds in medicine, indicating the therapeutic relevance of pyrazine structures (Ferreira & Kaiser, 2012).
Environmental Applications
Amine-functionalized sorbents, which could include "1-Pyrazin-2-ylpiperidin-4-amine" derivatives, demonstrate promising results in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The efficacy of these sorbents at low PFAS concentrations points to potential environmental remediation applications, especially in treating municipal water and wastewater (Ateia et al., 2019).
Fine Organic Synthesis
Amino-1,2,4-triazoles, closely related to pyrazine derivatives, serve as raw materials in the fine organic synthesis industry, creating products for agricultural, pharmaceutical, and high-energy materials applications. This underscores the versatile nature of nitrogen-containing heterocycles in industrial and applied chemistry, suggesting potential uses for "1-Pyrazin-2-ylpiperidin-4-amine" in diverse chemical synthesis contexts (Nazarov et al., 2021).
Mécanisme D'action
Target of Action
It is known that pyrazinamide, a compound with a similar structure, is used as a first-line drug in tuberculosis therapy . Pyrazinamide and its analogs have shown significant anti-tubercular activity against Mycobacterium tuberculosis .
Mode of Action
Pyrazinamide, a structurally related compound, is known to act differently from common antibiotics by inhibiting multiple targets such as energy production, trans-translation, and perhaps pantothenate/coenzyme a required for persister survival .
Result of Action
Related compounds have shown significant activity againstMycobacterium tuberculosis .
Propriétés
IUPAC Name |
1-pyrazin-2-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-1-5-13(6-2-8)9-7-11-3-4-12-9/h3-4,7-8H,1-2,5-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIUKRCSLWXOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(methylsulfanyl)-4-{3-[(methylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B3137677.png)





![1-ethyl-3-(2-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137704.png)




![4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione](/img/structure/B3137763.png)
![3-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3137764.png)
![Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate](/img/structure/B3137774.png)